molecular formula C11H9F3N2 B1599956 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 33469-18-0

2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1599956
CAS RN: 33469-18-0
M. Wt: 226.2 g/mol
InChI Key: RHUFQNGBEGDCJM-UHFFFAOYSA-N
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Description

2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole, also known as 2-P-Tolyl-4-trifluoromethyl-1H-imidazole, is an organic compound belonging to the imidazole family. It is a heterocyclic aromatic compound composed of a five-membered ring containing two nitrogen atoms, one carbon atom and two hydrogen atoms. The compound has a wide range of applications in the fields of chemistry, biology and pharmacology. It is used in the synthesis of various compounds, in the development of drugs and in the analysis of biochemical and physiological processes.

Scientific Research Applications

Photoaffinity Labeling in Biochemistry

The compound has been studied for its kinetics and reactivity in laser flash photolysis experiments . This research is crucial for understanding its role in photoaffinity labeling, a method used to study biological molecules by covalently bonding a photoactivatable compound to a target molecule using light. The data obtained from such studies can help in designing photoaffinity probes for mapping biological targets.

Asymmetric Synthesis in Medicinal Chemistry

Derivatives of the compound, like p-tolyl trifluoromethanesulfonate, have applications in asymmetric α-arylation of ketones . This process is significant in the synthesis of chiral drug molecules, which can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Material Science

The compound’s derivatives are used in material science for modifying surfaces and creating specialized coatings . These modifications can impart desired properties like hydrophobicity or increased durability to materials.

Agricultural Chemistry

Research into the kinetics of compounds like 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole can lead to the development of new agrochemicals . Understanding their reactivity with biological quenchers can help in designing pesticides or herbicides with specific action mechanisms.

Analytical Chemistry

The compound’s reactivity profile makes it a candidate for developing analytical methods . It could be used in assays or chemical analysis techniques to detect or quantify other substances.

Pharmacology

In pharmacology, the compound’s structural features may be explored for drug design and discovery . Its interactions with various biological targets can be studied to develop new therapeutic agents.

Industrial Processes

The compound and its derivatives can be utilized in industrial processes for chemical synthesis and manufacturing . Their unique chemical properties can be harnessed for producing intermediates and final products in various industries.

properties

IUPAC Name

2-(4-methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUFQNGBEGDCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441439
Record name 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole

CAS RN

33469-18-0
Record name 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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